3-Hydroxy-2-pyrrolidinone

Description

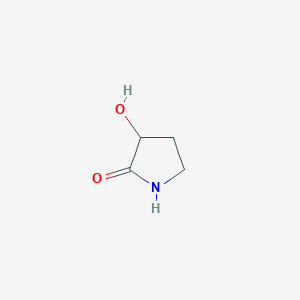

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKGSNOMLIYPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15166-68-4, 15116-68-4 | |

| Record name | 3-Hydroxy-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-PYRROLIDINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Hydroxy-2-pyrrolidinone basic properties

An In-depth Technical Guide to 3-Hydroxy-2-pyrrolidinone: Core Properties and Applications

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[1] Among its many derivatives, this compound stands out as a particularly versatile building block. Its bifunctional nature, possessing both a hydroxyl group and a lactam moiety, coupled with the chirality at the C3 position, makes it a valuable precursor for a wide range of biologically active compounds. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound for researchers and professionals in drug development.

Chemical Identity and Structure

This compound is a five-membered lactam (a cyclic amide) bearing a hydroxyl group on the carbon adjacent to the carbonyl.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical properties of this compound make it a convenient solid to handle in a laboratory setting. Its polar nature, imparted by the hydroxyl and amide groups, dictates its solubility profile.

Physical Properties

| Property | Value | Source |

| Appearance | Solid | [3] |

| Melting Point | 102-107 °C | [3] |

| Boiling Point | 363.6 °C at 760 mmHg | [4] |

| Density | 1.292 g/cm³ | [4] |

| XLogP3 | -0.9 | [2][4] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Profile

While experimental spectra should always be acquired for lot-specific confirmation, the following provides an expected spectroscopic profile based on the molecule's structure.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring. The proton at C3 (adjacent to the hydroxyl group) would appear as a multiplet. The two protons at C4 would likely be diastereotopic and appear as separate multiplets. The protons at C5, adjacent to the nitrogen, would also present as a multiplet. The N-H and O-H protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR : The carbon NMR spectrum should display four signals corresponding to the four carbon atoms of the pyrrolidinone ring. The carbonyl carbon (C2) will be the most downfield signal, typically above 170 ppm. The carbon bearing the hydroxyl group (C3) will appear in the 60-70 ppm range.

-

IR Spectroscopy : The infrared spectrum is characterized by prominent absorption bands. A broad peak in the 3200-3400 cm⁻¹ region corresponds to the O-H and N-H stretching vibrations. A strong, sharp peak around 1680-1700 cm⁻¹ is indicative of the C=O (amide) stretch.

-

Mass Spectrometry : The nominal mass of the molecule is 101. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 101. Common fragmentation patterns would involve the loss of water (H₂O) or the carbonyl group (CO).

Synthesis and Reactivity

Synthetic Approaches

This compound can be synthesized through several routes. A common and effective method involves the cyclization of a derivative of 4-amino-2-hydroxybutyric acid. This approach is particularly useful for producing enantiomerically pure forms of the target molecule, which are often required in drug development.[5][6]

The synthesis of (S)-3-Hydroxy-2-pyrrolidinone from (S)-4-amino-2-hydroxybutyric acid serves as an illustrative example.[5][6] The process involves an initial esterification of the carboxylic acid, followed by a base-mediated intramolecular cyclization to form the lactam ring.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H7NO2 | CID 10240772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 15116-68-4 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 6. 34368-52-0 | (S)-3-Hydroxypyrrolidin-2-one | Chiral Building Blocks | Ambeed.com [ambeed.com]

Introduction: The Significance of a Chiral Lactam

An In-Depth Technical Guide to the Synthetic Routes of (S)-3-hydroxy-pyrrolidin-2-one

(S)-3-hydroxy-pyrrolidin-2-one is a valuable chiral building block in modern medicinal chemistry and drug development. Its rigid, five-membered lactam structure, adorned with a stereodefined hydroxyl group, serves as a crucial synthon for a variety of complex pharmaceutical agents. The precise spatial arrangement of its functional groups allows for specific molecular interactions, making it a key component in compounds targeting a range of therapeutic areas. The primary challenge in its synthesis lies in controlling the stereochemistry at the C3 position, demanding strategies that are not only selective but also efficient, scalable, and economically viable for industrial application.

This guide provides a detailed exploration of the principal and most effective strategies for the enantioselective synthesis of (S)-3-hydroxy-pyrrolidin-2-one. We will delve into methodologies rooted in the chiral pool, chemoenzymatic kinetic resolution, and asymmetric catalysis, offering insights into the rationale behind procedural choices, detailed experimental protocols, and a comparative analysis to inform researchers and drug development professionals.

Core Synthetic Strategies: A Triad of Approaches

The synthesis of (S)-3-hydroxy-pyrrolidin-2-one is dominated by three distinct and powerful strategies. The choice among them often depends on factors such as the desired scale, cost of starting materials, and available equipment.

-

Chiral Pool Synthesis: This classical approach leverages naturally occurring, enantiomerically pure starting materials, such as amino acids, to transfer their inherent chirality to the target molecule.

-

Chemoenzymatic Kinetic Resolution: This method starts with a racemic mixture of a precursor and uses a highly selective enzyme to modify only one enantiomer, allowing for the separation of the two.

-

Asymmetric Catalysis: This modern strategy creates the desired chiral center from a prochiral substrate using a small amount of a chiral catalyst, often a transition metal complex with a chiral ligand.

Caption: Overview of the main strategic approaches to synthesize the target molecule.

Chiral Pool Synthesis: Leveraging Nature's Chirality

The most established route begins with L-glutamic acid, an inexpensive and enantiomerically pure amino acid. The strategy involves transforming the carboxylic acid and amine functionalities of the starting material through a multi-step sequence to construct the target lactam. A key intermediate in this pathway is (S)-4-amino-2-hydroxybutyric acid.

The overall transformation relies on standard, well-understood organic reactions, making it a robust and reliable method. The chirality of the final product is directly inherited from the L-glutamic acid starting material, ensuring very high enantiomeric purity.

Caption: Synthesis pathway starting from the chiral pool material L-Glutamic Acid.

Field-Proven Insights & Rationale

The conversion of L-glutamic acid to the target lactam typically proceeds via (S)-4-amino-2-hydroxybutyric acid or its ester. A common industrial method involves the reduction of a protected glutamic acid derivative, followed by cyclization[1]. The final step, an intramolecular aminolysis, is often driven by a base like potassium carbonate in an aqueous or alcoholic solvent system[2]. The reaction proceeds readily as it forms a thermodynamically stable five-membered ring.

Detailed Experimental Protocol: Synthesis from a Glutamic Acid Derivative

This protocol describes the final cyclization step from a commercially available precursor derived from L-glutamic acid.

Reaction: Lactam formation from (S)-4-amino-2-hydroxybutyric acid methyl ester[2]

-

Starting Material: (S)-4-amino-2-hydroxybutyric acid methyl ester sulfonate salt.

-

Reagents & Solvent: Potassium carbonate (K₂CO₃), Water, Methanol.

-

Procedure:

-

Dissolve the (S)-4-amino-2-hydroxybutyric acid methyl ester salt in water.

-

Add a stoichiometric amount of potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature (approx. 20-25°C) for 12 hours. The reaction progress can be monitored by NMR to confirm the formation of the lactam.

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

Add methanol to the residue to precipitate any remaining inorganic substances. Filter the mixture again.

-

Concentrate the methanolic filtrate under reduced pressure to yield crude (S)-3-hydroxy-pyrrolidin-2-one.

-

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Chemoenzymatic Kinetic Resolution

This elegant strategy combines a straightforward chemical synthesis of a racemic precursor with a highly selective enzymatic resolution step. The typical precursor is racemic 3-acetoxy-pyrrolidin-2-one, which is subjected to hydrolysis catalyzed by a lipase. Lipases are ideal for this transformation due to their stereoselectivity, mild reaction conditions, and environmental compatibility.

The enzyme selectively hydrolyzes one enantiomer of the acetate, leading to a mixture of two easily separable compounds: the desired (S)-3-acetoxy-pyrrolidin-2-one and the (R)-3-hydroxy-pyrrolidin-2-one. A final, simple chemical hydrolysis step removes the acetyl group from the (S)-acetate to yield the final product with very high enantiomeric excess.

Sources

3-Hydroxy-2-pyrrolidinone chemical structure and stereochemistry

An In-Depth Technical Guide to 3-Hydroxy-2-pyrrolidinone: Structure, Stereochemistry, and Applications

Abstract

This compound is a pivotal heterocyclic compound featuring a five-membered γ-lactam ring functionalized with a hydroxyl group. This structural motif is of profound interest in medicinal chemistry and drug development due to its prevalence in numerous biologically active molecules and its utility as a chiral building block. The stereochemistry at the C3 position is a critical determinant of pharmacological activity, making enantioselective synthesis and characterization paramount. This guide provides a comprehensive technical overview of the chemical structure, stereochemical properties, spectroscopic characterization, synthetic methodologies, and key applications of this compound, tailored for researchers, scientists, and professionals in the field of drug discovery.

Introduction to the 2-Pyrrolidinone Scaffold

The 2-pyrrolidinone ring, a γ-lactam, is a privileged structure in chemical biology and medicinal chemistry.[1] It is the core component of the "racetam" class of nootropic drugs and is found in a wide array of natural products and synthetic pharmaceuticals that exhibit diverse pharmacological activities, including anticonvulsant, antibacterial, and anticancer properties.[2][3][4] The functionalization of this scaffold at the C3 position with a hydroxyl group introduces a chiral center, yielding this compound. This addition dramatically expands its synthetic utility, allowing it to serve as a versatile precursor for complex, stereochemically defined molecules.[5][6]

Core Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound consisting of a five-membered ring containing a nitrogen atom and a carbonyl group, with a hydroxyl substituent at the adjacent carbon. Its systematic IUPAC name is 3-hydroxypyrrolidin-2-one.[7] The molecule is relatively polar and water-miscible.

Caption: Enantiomers of this compound.

Spectroscopic and Analytical Characterization

The structural elucidation and confirmation of this compound and its derivatives rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum typically shows a multiplet for the proton at C3 (around 4.0-4.4 ppm). The protons on the C4 methylene group are diastereotopic and often appear as distinct multiplets. The C5 methylene protons also appear as a multiplet, and the N-H proton gives a broad singlet. For example, the ¹H-NMR spectrum of (S)-3-Hydroxy-2-pyrrolidinone in DMSO-d₆ shows signals at δ 7.6 (bs, 1H, NH), 5.4 (bs, 1H, OH), 3.97 (t, 1H, H-3), 3.0-3.2 (m, 2H, H-5), 2.2-2.3 (m, 1H, H-4), and 1.6-1.8 (m, 1H, H-4). [5] * ¹³C NMR : The carbonyl carbon (C2) resonates significantly downfield (~170-175 ppm). The carbon bearing the hydroxyl group (C3) appears around 60-70 ppm, while the other ring carbons (C4 and C5) are found further upfield.

-

-

Infrared (IR) Spectroscopy : Key absorption bands confirm the presence of principal functional groups. A strong, broad band around 3200-3400 cm⁻¹ corresponds to the O-H and N-H stretching vibrations. A sharp, intense absorption between 1650-1700 cm⁻¹ is characteristic of the C=O stretch of the γ-lactam. [8][9]

-

Mass Spectrometry (MS) : The electron ionization mass spectrum provides the molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high precision. [1][7] Table 2: Summary of Key Spectroscopic Data

| Technique | Functional Group / Atom | Characteristic Signal | Source(s) |

| ¹H NMR | N-H (amide) | δ ~7.6 ppm (broad singlet) | [5] |

| O-H (alcohol) | δ ~5.4 ppm (broad singlet) | [5] | |

| H-3 (CH-OH) | δ ~4.0 ppm (triplet) | [5] | |

| IR | O-H / N-H stretch | 3200-3400 cm⁻¹ (broad) | [8][9] |

| C=O stretch (lactam) | 1650-1700 cm⁻¹ (strong, sharp) | [8][9] | |

| HRMS | Molecular Ion [M+H]⁺ | m/z calculated for C₄H₈NO₂: 102.0555 | [7] |

Synthesis and Chiral Resolution

The synthesis of this compound can be achieved through various routes, with a significant focus on methods that provide enantiomeric control.

A. Synthetic Strategies

A common and effective method for preparing optically pure (S)-3-hydroxy-2-pyrrolidinone involves the cyclization of a chiral precursor, (S)-4-amino-2-hydroxybutyric acid. [5]This approach leverages the readily available chiral pool to establish the desired stereochemistry.

Caption: Synthetic workflow for (S)-3-hydroxy-2-pyrrolidinone.

[5] This protocol describes the lactam cyclization of (S)-4-amino-2-hydroxybutyric acid.

-

Esterification: Dissolve (S)-4-amino-2-hydroxybutyric acid (1 equivalent) in methanol. Heat the mixture under reflux to facilitate esterification of the carboxylic acid. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the esterification is complete, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Cyclization: Cool the residue to room temperature. Add water and a base, such as potassium carbonate (K₂CO₃), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours to promote intramolecular cyclization and formation of the lactam ring.

-

Work-up and Purification: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting residue can be further purified, for instance by column chromatography, to yield pure (S)-3-hydroxy-2-pyrrolidinone.

Causality: The initial esterification step is crucial as it activates the carboxyl group, making it more susceptible to nucleophilic attack by the distal amino group during the base-catalyzed cyclization step. Methanol serves as both the solvent and the reagent for esterification. Potassium carbonate provides the necessary basic conditions to deprotonate the amino group, enhancing its nucleophilicity for the intramolecular reaction that forms the stable five-membered lactam ring.

B. Enantioselective Synthesis and Chiral Resolution

Achieving high enantiomeric purity is essential for pharmaceutical development. This can be accomplished either by synthesizing a single enantiomer directly or by separating a racemic mixture.

[6] This method utilizes the high stereoselectivity of enzymes to resolve a racemic mixture.

-

Substrate Preparation: Synthesize the racemic acetate precursor, (±)-3-acetoxy-2-pyrrolidinone, by acetylating racemic this compound.

-

Enzymatic Hydrolysis: Dissolve the racemic acetate in a suitable buffer/solvent system (e.g., tetrahydrofuran/phosphate buffer).

-

Enzyme Addition: Add a lipase, such as Candida antarctica lipase B (CAL-B), to the solution.

-

Selective Reaction: The enzyme will selectively hydrolyze one enantiomer of the acetate (e.g., the (R)-acetate) to the corresponding alcohol ((R)-3-hydroxy-2-pyrrolidinone), leaving the other enantiomer ((S)-3-acetoxy-2-pyrrolidinone) unreacted.

-

Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.

-

Separation: Stop the reaction and separate the resulting alcohol from the unreacted acetate using standard chromatographic techniques (e.g., column chromatography).

-

Final Hydrolysis: The separated, enantiomerically pure (S)-3-acetoxy-2-pyrrolidinone can then be chemically hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the desired (S)-3-hydroxy-2-pyrrolidinone.

Causality: Lipases are highly effective chiral catalysts. Their active sites are inherently chiral, allowing them to differentiate between the two enantiomers of the substrate. This results in a significant difference in the rate of hydrolysis for the (R)- and (S)-acetates, enabling a clean and efficient separation (kinetic resolution).

Applications in Research and Drug Development

The this compound core is a valuable building block for a diverse range of therapeutic agents.

-

Antibacterial Agents : Derivatives of the related 3-hydroxy-pyrrolidin-2-one scaffold have been identified as novel inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. [10]Structure-activity relationship studies revealed that the 3-hydroxyl group is a key structural feature required for inhibitory activity, highlighting its importance in molecular recognition at the active site. [10]

-

Transdermal Enhancers : N-methyl-3-hydroxy-2-pyrrolidinone, a simple derivative, has been patented as an effective transdermal enhancer. [11][12]It facilitates the absorption of other drug molecules through the skin, potentially improving the efficacy and delivery of topical and transdermal therapeutic systems.

-

Chiral Intermediates : The enantiomerically pure forms, particularly (S)-3-hydroxy-2-pyrrolidinone, are crucial intermediates in the synthesis of complex chiral pharmaceuticals. [5]These include advanced carbapenem antibiotics, quinolone-based antibacterial agents, and analgesics that act as κ-receptor agonists. [5]The pyrrolidine ring is also a precursor for many drugs targeting the central nervous system. [2]

Conclusion and Future Outlook

This compound stands out as a molecule of significant synthetic and pharmaceutical value. Its simple structure, containing a lactam, a hydroxyl group, and a crucial stereocenter, makes it an ideal scaffold and building block for drug discovery. The profound impact of its C3 stereochemistry on biological activity underscores the continued need for efficient and scalable enantioselective synthetic and resolution techniques. Future research will likely focus on incorporating this versatile chiral synthon into novel therapeutic agents, exploring new derivatives with enhanced or unique biological profiles, and developing more sustainable and catalytic methods for its production.

References

-

Nguyen, L. T., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances. [Link]

-

PubChem. This compound. [Link]

- Google Patents. (US7652152B2) Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

Kamal, A., et al. (2005). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry. [Link]

-

Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones. [Link]

-

SpectraBase. (2R,3S)-3-hydroxy-2-pyrrolidinecarboxylic acid - ATR-IR. [Link]

- Google Patents. (US5032402A) 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.

-

陕西菲尔米诺科技有限公司. This compound. [Link]

-

Singh, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. International Journal of Molecular Sciences. [Link]

-

PubChem. 4-Hydroxypyrrolidine. [Link]

-

ScienceDirect. Chiral Drug Separation. [Link]

-

Imyanitov, V. R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

- Google Patents. (WO2007024113A1) Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

UKnowledge. 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. [Link]

-

American Chemical Society. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

-

ResearchGate. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. The Journal of Research on the Lepidoptera. [Link]

-

PubChem. (3S)-3-Amino-1-hydroxy-2-pyrrolidinone. [Link]

-

Wikipedia. γ-Butyrolactone. [Link]

-

NIST WebBook. 2-Pyrrolidinone. [Link]

-

Human Metabolome Database. 2-Pyrrolidinone (HMDB0002039). [Link]

-

ResearchGate. (2022). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. [Link]

-

PubChem. 2-Pyrrolidone. [Link]

Sources

- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. This compound | C4H7NO2 | CID 10240772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Pyrrolidinone(616-45-5) IR Spectrum [m.chemicalbook.com]

- 9. 2-Pyrrolidinone [webbook.nist.gov]

- 10. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer - Google Patents [patents.google.com]

- 12. uknowledge.uky.edu [uknowledge.uky.edu]

Spectroscopic data of 3-Hydroxy-2-pyrrolidinone (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-2-pyrrolidinone

This guide provides a detailed exploration of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights to ensure the unambiguous identification and structural elucidation of this versatile heterocyclic compound.

This compound is a chiral γ-lactam, a structural motif of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility as a chiral building block is well-documented, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] Given its role in complex molecular architectures, rigorous and unequivocal structural verification is paramount. Spectroscopic analysis provides the definitive fingerprint required to confirm the identity, purity, and stereochemistry of this compound, ensuring the integrity of downstream applications in research and development. This guide explains the "what" and the "why" behind the spectroscopic data, grounding the interpretation in the fundamental principles of chemical structure and reactivity.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a secondary alcohol, a cyclic amide (lactam), and a chiral center—give rise to a distinct and interpretable set of spectroscopic signals. Understanding this structure is the first step in decoding its spectra.

Caption: Key fragmentation steps for protonated this compound.

-

Loss of Water (-18 Da): The most facile fragmentation is the dehydration (loss of H₂O) from the protonated molecule, yielding a resonance-stabilized acyliminium ion at m/z 84.04.

-

Loss of Carbon Monoxide (-28 Da): The resulting ion at m/z 84.04 can subsequently lose carbon monoxide from the lactam ring, leading to a fragment at m/z 56.05.

Protocol 3: Electrospray Ionization (ESI)-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 water:acetonitrile with 0.1% formic acid. The acid is critical for promoting protonation and ensuring efficient ionization.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).

-

Calibrate the instrument using a known standard solution to ensure high mass accuracy.

-

-

Infusion and Ionization:

-

Infuse the sample solution into the ESI source at a low flow rate (5-10 µL/min) using a syringe pump.

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.

-

Drying Gas (N₂): Set to a temperature (~250-300 °C) and flow rate sufficient to desolvate the ions.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a range of m/z 50-300 to observe the protonated molecular ion.

-

For fragmentation data (MS/MS), select the [M+H]⁺ ion (m/z 102.05) as the precursor and apply collision energy (typically 10-30 eV) to induce fragmentation, then scan for the resulting product ions.

-

Integrated Spectroscopic Workflow: A Holistic Approach

No single technique provides all the necessary information. The true power of spectroscopic characterization lies in the synergistic integration of data from multiple methods.

Caption: A logical workflow combining MS, IR, and NMR for confident analysis.

Conclusion

The spectroscopic characterization of this compound is a clear and logical process when the principles of each technique are properly applied. The ¹H and ¹³C NMR spectra provide the definitive carbon-hydrogen framework and connectivity. Infrared spectroscopy rapidly confirms the presence of the key hydroxyl and lactam functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a robust analytical toolkit for any scientist working with this important chemical entity, ensuring quality, consistency, and confidence in their research.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10240772, this compound. Retrieved January 9, 2026, from [Link]

- Kim, Y. H., & Lee, K. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. U.S. Patent No. 7,652,152 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Shaanxi Feidelinuo Technology Co., Ltd. (n.d.). This compound - CAS:15166-68-4. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 641547, (R)-3-Hydroxypyrrolidin-2-one. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 98210, 4-Hydroxypyrrolidine. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22309122, (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved January 9, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone in NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

Sources

The Pyrrolidinone Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrolidinone ring, a five-membered nitrogen-containing lactam, stands as a cornerstone in contemporary medicinal chemistry. Its unique structural and physicochemical properties have rendered it a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. This guide provides a comprehensive technical overview of the biological significance of the pyrrolidinone core. We will delve into its prevalence in natural products and approved pharmaceuticals, explore the diverse pharmacological activities exhibited by its derivatives, and elucidate the underlying mechanisms of action through a detailed examination of key signaling pathways. Furthermore, this document serves as a practical resource, offering field-proven, step-by-step protocols for the evaluation of pyrrolidinone-based compounds in anticancer, antibacterial, and enzyme inhibition assays.

The Pyrrolidinone Scaffold: Structural Merits and Biological Versatility

The pyrrolidinone ring's success in drug design can be attributed to a confluence of advantageous features. Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, a critical factor in achieving specific and high-affinity interactions with biological targets.[1] The presence of a lactam moiety provides a rigid dipole and hydrogen bonding capabilities, while the nitrogen atom serves as a key site for synthetic diversification.[1]

This inherent versatility has led to the discovery and development of a wide array of therapeutic agents targeting a broad spectrum of diseases. The pyrrolidinone nucleus is a common feature in numerous natural and synthetic drugs, underscoring its importance in medicinal chemistry.[2]

Pyrrolidinone-Containing Drugs: A Therapeutic Landscape

The following table provides a summary of selected FDA-approved drugs that feature the pyrrolidinone core, highlighting their therapeutic applications and mechanisms of action.

| Drug Name | Therapeutic Class | Mechanism of Action |

| Levetiracetam | Anticonvulsant | Binds to synaptic vesicle glycoprotein 2A (SV2A), modulating neurotransmitter release.[3] |

| Piracetam | Nootropic | Enhances cognitive function through various proposed mechanisms, including modulation of neurotransmitter systems and increased cell membrane permeability.[4] |

| Sitagliptin | Antidiabetic | Inhibitor of dipeptidyl peptidase-4 (DPP-4), which increases incretin levels, leading to enhanced insulin secretion and reduced glucagon levels.[5][6] |

| Linagliptin | Antidiabetic | A potent and selective inhibitor of DPP-4.[5] |

| Aniracetam | Nootropic | A pyrrolidinone derivative with cognitive-enhancing effects. |

| Pramiracetam | Nootropic | Another member of the racetam family with purported nootropic properties. |

| Captopril | Antihypertensive | Angiotensin-converting enzyme (ACE) inhibitor.[7] |

| Enalapril | Antihypertensive | An ACE inhibitor used to treat high blood pressure and heart failure. |

| Rolipram | Anti-inflammatory | A selective phosphodiesterase-4 (PDE4) inhibitor. |

Pharmacological Activities of Pyrrolidinone Derivatives

The pyrrolidinone scaffold has been extensively derivatized to yield compounds with a remarkable range of pharmacological activities. This section will explore some of the most significant therapeutic areas where pyrrolidinone-based compounds have shown promise.

Anticancer Activity

Pyrrolidinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes implicated in cancer progression, such as histone deacetylases (HDACs).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[8][9][10][11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the pyrrolidinone test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium) and a positive control (a known anticancer drug).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Antibacterial Activity

The pyrrolidinone ring is a key structural feature in several antibiotics. Synthetic derivatives have also shown significant potential in combating bacterial infections.

The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of the antimicrobial activity of chemical compounds.[12][13][14][15][16]

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific bacterium. If the compound possesses antibacterial activity, it will create a clear zone of inhibition around the well where bacterial growth is prevented.

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

Prepare a fresh overnight culture of the test bacterium in a suitable broth medium (e.g., Nutrient Broth or Mueller-Hinton Broth).

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Inoculation of Agar Plates:

-

Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton Agar plate.

-

-

Well Preparation:

-

Using a sterile cork borer (6-8 mm in diameter), create wells in the agar plate.

-

-

Compound Application:

-

Pipette a fixed volume (e.g., 50-100 µL) of the pyrrolidinone test compound solution (dissolved in a suitable solvent like DMSO) into each well.

-

Include a negative control (solvent alone) and a positive control (a known antibiotic).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Measurement and Interpretation:

-

Measure the diameter of the zone of inhibition (in millimeters) around each well.

-

A larger zone of inhibition indicates greater antibacterial activity.

-

Enzyme Inhibition

The ability of pyrrolidinone derivatives to inhibit specific enzymes is a cornerstone of their therapeutic efficacy. This section will focus on three key enzyme targets: Acetylcholinesterase (AChE), Dipeptidyl Peptidase-4 (DPP-4), and Histone Deacetylases (HDACs).

Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[4][17][18][19]

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring AChE activity.[20][21][22][23][24]

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the pyrrolidinone test compound in a suitable solvent (e.g., DMSO).

-

Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of buffer

-

20 µL of the test compound solution (or buffer for control)

-

20 µL of DTNB solution

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC₅₀ value.

-

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[5][6][25][26]

This assay utilizes a fluorogenic substrate to measure DPP-4 activity.[27][28][29][30]

Principle: DPP-4 cleaves the substrate Gly-Pro-AMC, releasing the fluorescent aminomethylcoumarin (AMC) molecule. The increase in fluorescence is proportional to DPP-4 activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the pyrrolidinone test compound.

-

Prepare solutions of recombinant human DPP-4 and the fluorogenic substrate Gly-Pro-AMC in an appropriate assay buffer.

-

-

Assay Procedure (96-well black plate format):

-

To each well, add:

-

50 µL of DPP-4 enzyme solution

-

25 µL of the test compound solution (or buffer for control)

-

-

Incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the reaction rate from the linear portion of the fluorescence versus time plot.

-

Determine the percentage of inhibition and the IC₅₀ value.

-

HDAC inhibitors are a class of anticancer agents that interfere with the function of HDACs, leading to cell cycle arrest and apoptosis in cancer cells.[1][31][32][33][34][35][36][37][38]

This assay employs a fluorogenic substrate to quantify HDAC activity.

Principle: A substrate containing an acetylated lysine residue is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the pyrrolidinone test compound.

-

Use a commercially available HDAC assay kit containing the HDAC substrate, developer, and purified HDAC enzyme.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the test compound and the purified HDAC enzyme.

-

Incubate according to the kit manufacturer's instructions.

-

Add the HDAC substrate and incubate to allow for deacetylation.

-

Add the developer solution to stop the reaction and generate the fluorescent signal.

-

Measure the fluorescence using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and the IC₅₀ value.

-

Signaling Pathways and Mechanisms of Action

A deeper understanding of the biological significance of the pyrrolidinone ring requires an examination of the signaling pathways modulated by its derivatives.

Levetiracetam and the SV2A Pathway in Epilepsy

Levetiracetam, a widely prescribed antiepileptic drug, exerts its effects by binding to the synaptic vesicle glycoprotein 2A (SV2A).[39][40][41][42] SV2A is crucial for the proper trafficking and function of synaptic vesicles, which are responsible for releasing neurotransmitters. By binding to SV2A, levetetiracetam is thought to modulate neurotransmitter release, thereby reducing neuronal hyperexcitability and preventing seizures.

Caption: Levetiracetam's mechanism of action via the SV2A pathway.

DPP-4 Inhibitors and the Incretin Pathway in Diabetes

DPP-4 inhibitors, such as sitagliptin, play a vital role in the management of type 2 diabetes by enhancing the incretin pathway.[25][26] Incretins, like glucagon-like peptide-1 (GLP-1), are hormones that stimulate insulin secretion in a glucose-dependent manner. DPP-4 is the enzyme that rapidly degrades incretins. By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to improved glycemic control.

Caption: The incretin pathway and the mechanism of DPP-4 inhibitors.

Conclusion and Future Perspectives

The pyrrolidinone ring has unequivocally established itself as a privileged scaffold in drug discovery, with its presence in a diverse range of clinically successful drugs. Its inherent structural and chemical properties provide a versatile platform for the design of novel therapeutic agents. The continued exploration of new synthetic methodologies for the derivatization of the pyrrolidinone core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers in their quest to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

-

Role of Cholinergic Signaling in Alzheimer's Disease. [Link]

-

Mechanisms of HDACs in cancer development. [Link]

-

Role of Cholinergic Signaling in Alzheimer's Disease. [Link]

-

Nicotinic Acetylcholine Receptors in the Pathology of Alzheimer's Disease. [Link]

-

The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention. [Link]

-

Role of the Incretin Pathway in the Pathogenesis of Type 2 Diabetes Mellitus. [Link]

-

Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers. [Link]

-

Acetylcholine And Alzheimer's Disease. [Link]

-

Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. [Link]

-

Role of the incretin pathway in the pathogenesis of type 2 diabetes mellitus. [Link]

-

Cell Viability Assays. [Link]

-

Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction. [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

-

Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). [Link]

-

Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric). [Link]

-

Antimicrobial activity by Agar well diffusion. [Link]

-

Histone Deacetylase Pathway. [Link]

-

SV2A in Epilepsy: The Plot Thickens. [Link]

-

Synaptic vesicle glycoprotein 2A (SV2A) regulates kindling epileptogenesis via GABAergic neurotransmission. [Link]

-

What are SV2A modulators and how do they work? [Link]

-

Mechanism of Action of DPP-4 Inhibitors-New Insights. [Link]

-

DPP-4 Inhibition and the Path to Clinical Proof. [Link]

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

-

Role of the incretin pathway in the pathogenesis of type 2 diabetes mellitus. [Link]

-

Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]

-

A Missense Mutation of the Gene Encoding Synaptic Vesicle Glycoprotein 2A (SV2A) Confers Seizure Susceptibility by Disrupting Amygdalar Synaptic GABA Release. [Link]

-

List of Pyrrolidine anticonvulsants. [Link]

-

Ellman Esterase Assay Protocol. [Link]

-

Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]

-

Agar well diffusion assay. [Link]

-

Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link]

-

DPP4 ACTIVITY ASSAY KIT. [Link]

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. [Link]

-

Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. [Link]

-

In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]

-

FDA-approved pyrrolidine-containing drugs in 2022. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

- 1. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drugs.com [drugs.com]

- 4. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the incretin pathway in the pathogenesis of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of the incretin pathway in the pathogenesis of type 2 diabetes mellitus | MDedge [mdedge.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. hereditybio.in [hereditybio.in]

- 12. chemistnotes.com [chemistnotes.com]

- 13. botanyjournals.com [botanyjournals.com]

- 14. m.youtube.com [m.youtube.com]

- 15. webcentral.uc.edu [webcentral.uc.edu]

- 16. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. neurosciencenews.com [neurosciencenews.com]

- 18. ketobrainz.com [ketobrainz.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. scribd.com [scribd.com]

- 21. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. japsonline.com [japsonline.com]

- 24. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 25. ccjm.org [ccjm.org]

- 26. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 27. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 28. lifetechindia.com [lifetechindia.com]

- 29. content.abcam.com [content.abcam.com]

- 30. mdpi.com [mdpi.com]

- 31. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]

- 33. apexbt.com [apexbt.com]

- 34. epigentek.com [epigentek.com]

- 35. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric), Research Kits | CD BioSciences [epigenhub.com]

- 36. creative-diagnostics.com [creative-diagnostics.com]

- 37. resources.novusbio.com [resources.novusbio.com]

- 38. SV2A in Epilepsy: The Plot Thickens - PMC [pmc.ncbi.nlm.nih.gov]

- 39. [PDF] Synaptic vesicle glycoprotein 2A (SV2A) regulates kindling epileptogenesis via GABAergic neurotransmission | Semantic Scholar [semanticscholar.org]

- 40. What are SV2A modulators and how do they work? [synapse.patsnap.com]

- 41. Frontiers | A Missense Mutation of the Gene Encoding Synaptic Vesicle Glycoprotein 2A (SV2A) Confers Seizure Susceptibility by Disrupting Amygdalar Synaptic GABA Release [frontiersin.org]

- 42. researchgate.net [researchgate.net]

The Pervasive Presence of the 3-Hydroxy-2-Pyrrolidinone Scaffold in Nature: A Technical Guide for Researchers

Abstract

The 3-hydroxy-2-pyrrolidinone ring system, a seemingly simple heterocyclic motif, is a privileged scaffold that appears in a diverse array of naturally occurring bioactive compounds. Its inherent chirality and the presence of versatile functional groups make it a valuable building block in the synthesis of complex natural products and a pharmacophore of interest in drug discovery. This technical guide provides an in-depth exploration of the natural occurrence of this compound derivatives, delving into their biosynthesis, biological activities, and the methodologies for their isolation and structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this important class of natural products.

Introduction: The Significance of the this compound Core

The 2-pyrrolidinone, or γ-lactam, is a five-membered ring containing a nitrogen atom and a carbonyl group. The addition of a hydroxyl group at the 3-position introduces a chiral center and enhances the molecule's polarity and hydrogen-bonding capabilities, significantly influencing its biological activity. This seemingly minor substitution unlocks a vast chemical space, allowing nature to generate a remarkable diversity of compounds with a wide spectrum of pharmacological properties.

Derivatives of this compound are found in organisms ranging from plants to bacteria, showcasing nature's repeated selection of this scaffold for various biological functions. Their activities span from antimicrobial and anticancer to neuroprotective and enzyme inhibition, making them attractive starting points for the development of new therapeutic agents[1]. This guide will explore specific examples of these natural products, providing a comprehensive overview of their origins and potential applications.

Natural Sources of this compound Derivatives

The this compound moiety is found in a variety of natural products, from simple, monomeric structures to complex polycyclic alkaloids. Below are examples from different natural sources.

Plant-Derived Derivatives: The Case of (R)-3-Hydroxypyrrolidin-2-one

A straightforward example of a naturally occurring this compound is the simple molecule, (R)-3-Hydroxypyrrolidin-2-one . This compound has been reported to be present in plants of the Cistanche genus, specifically Cistanche tubulosa and Cistanche phelypaea[2]. These desert plants are used in traditional Chinese medicine for a variety of ailments, suggesting the potential bioactivity of their chemical constituents.

| Compound | Natural Source | Reported Biological Activity |

| (R)-3-Hydroxypyrrolidin-2-one | Cistanche tubulosa, Cistanche phelypaea | Potential antioxidant and anti-inflammatory properties[3] |

Microbial Metabolites: The Jadomycin Family

While not a simple this compound, the jadomycins are a fascinating family of complex polyketide natural products produced by the soil bacterium Streptomyces venezuelae ISP5230 under stress conditions[4][5]. A key feature of their biosynthesis is the non-enzymatic incorporation of an amino acid to form a unique oxazolone ring system fused to the core structure[5][6]. This process highlights the versatility of the pyrrolidinone-like scaffold in natural product biosynthesis. Jadomycin B , a prominent member of this family, exhibits significant antibacterial and anticancer activities[7][8][9].

| Compound | Natural Source | Reported Biological Activity |

| Jadomycin B | Streptomyces venezuelae ISP5230 | Antibacterial (including against MRSA), anticancer[7][8][9][10] |

Biosynthesis of Pyrrolidinone-Containing Natural Products

The biosynthetic pathways leading to the this compound core and its derivatives are diverse and often involve key amino acid precursors.

General Biosynthetic Precursors

The biosynthesis of many pyrrolidine and pyrrolidinone-containing natural products, including the related pyrrolizidine alkaloids, often originates from the amino acid L-ornithine or L-arginine . These precursors undergo a series of enzymatic transformations, including decarboxylation, oxidation, and cyclization, to form the characteristic five-membered nitrogen-containing ring.

Biosynthesis of Jadomycin B: A Complex Pathway

The biosynthesis of Jadomycin B is a well-studied example of a complex pathway leading to a pyrrolidinone-related structure. It begins with a type II polyketide synthase (PKS) that assembles the angucycline core[5]. A key and unusual step is the subsequent non-enzymatic reaction where an amino acid, such as L-isoleucine in the case of Jadomycin B, is incorporated to form the oxazolone E-ring[5][6].

Methodologies for Isolation and Structural Elucidation

The successful study of natural products hinges on robust methods for their isolation and the unambiguous determination of their chemical structures.

General Workflow for Isolation and Characterization

The process typically begins with the extraction of the biological material, followed by chromatographic separation and purification of the target compounds. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed for structural elucidation.

Experimental Protocol: Isolation of Jadomycin B from Streptomyces venezuelae

This protocol is a representative method for the isolation of Jadomycin B, adapted from published procedures[4][11][12].

Step 1: Fermentation and Extraction

-

Inoculate a seed culture of Streptomyces venezuelae ISP5230 into a suitable production medium containing D-galactose and L-isoleucine.

-

Induce Jadomycin B production by applying a stressor, such as heat shock or the addition of ethanol (e.g., 3% v/v)[12][13].

-

After a suitable incubation period (e.g., 48-72 hours), harvest the culture broth.

-

Separate the mycelia from the supernatant by centrifugation or filtration.

-

Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate or by using a resin like Amberlite XAD-16.

Step 2: Chromatographic Purification

-

Concentrate the crude extract under reduced pressure.

-

Subject the concentrated extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., dichloromethane/methanol or chloroform/methanol) to separate the components.

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the presence of Jadomycin B, which is typically colored.

-

Combine the fractions containing Jadomycin B and further purify using preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) to obtain the pure compound.

Structural Elucidation: The Role of NMR and Mass Spectrometry

The definitive identification of a natural product's structure relies on a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule, providing its molecular formula. Tandem mass spectrometry (MS/MS) experiments can reveal fragmentation patterns that offer clues about the connectivity of different structural motifs[5][14].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete three-dimensional structure of a molecule.

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for connecting different spin systems and piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

-

-

For a compound like (R)-3-Hydroxypyrrolidin-2-one , the relatively simple structure can be readily confirmed by these techniques. For more complex molecules like Jadomycin B , a full suite of 2D NMR experiments is necessary to assign all proton and carbon signals and to establish the intricate stereochemistry of the molecule[6][15].

Biological Activities and Therapeutic Potential

The natural products containing the this compound scaffold and its relatives exhibit a broad range of biological activities, highlighting their potential as leads for drug development.

-

(R)-3-Hydroxypyrrolidin-2-one: While less studied, its presence in medicinal plants suggests potential pharmacological effects. As a chiral building block, it is also of significant interest in synthetic chemistry for the preparation of more complex bioactive molecules[3].

-

Jadomycin B: This compound has demonstrated potent cytotoxic activity against various cancer cell lines, including multidrug-resistant breast cancer cells[9][10]. Its mechanism of action is thought to involve the induction of reactive oxygen species (ROS) in a copper-dependent manner[10]. Furthermore, Jadomycin B exhibits antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[7][8].

Conclusion and Future Perspectives

The this compound scaffold is a testament to nature's ingenuity in creating structurally diverse and biologically active molecules from simple building blocks. The examples of (R)-3-Hydroxypyrrolidin-2-one and the more complex Jadomycin B illustrate the broad distribution and varied biological roles of compounds containing this and related motifs. For researchers in natural product chemistry and drug discovery, these molecules offer exciting opportunities.

Future research should focus on the continued exploration of diverse natural sources for novel this compound derivatives. Advances in analytical techniques will undoubtedly facilitate the rapid isolation and structural elucidation of these compounds, even from minute quantities. Furthermore, a deeper understanding of their biosynthetic pathways could pave the way for synthetic biology approaches to generate novel analogues with improved therapeutic properties. The inherent "drug-likeness" of the this compound core ensures that it will remain a valuable and inspiring scaffold in the quest for new medicines.

References

-

Pilot study of jadomycin B pharmacokinetics and anti-tumoral effects in zebrafish larvae and mouse breast cancer xenograft models. Canadian Science Publishing. Available at: [Link]

-

On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers. Available at: [Link]

-

Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products. PubMed Central (PMC). Available at: [Link]

-

How Does NMR Help Identify Natural Compounds?. Creative Biostructure. Available at: [Link]

-

The Dynamic Structure of Jadomycin B and the Amino Acid Incorporation Step of Its Biosynthesis. Journal of the American Chemical Society. Available at: [Link]

-

Antimicrobial Activities of Jadomycin B and Structurally Related Analogues. PubMed Central (PMC). Available at: [Link]

-

Antimicrobial Activities of Jadomycin B and Structurally Related Analogues. DalSpace. Available at: [Link]

-

Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2. PubMed. Available at: [Link]

-

Jadomycins: A potential chemotherapy for multi-drug resistant metastatic breast cancer. Wiley Online Library. Available at: [Link]

-

Biosynthesis, synthetic studies, and biological activities of the jadomycin alkaloids and related analogues. ResearchGate. Available at: [Link]

-

Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism. National Institutes of Health (NIH). Available at: [Link]

-

Jadomycin. Wikipedia. Available at: [Link]

-

Jadomycin B. PubChem. Available at: [Link]

-

Structures of jadomycin A (1), jadomycin B (2), jadomycin T (20),... ResearchGate. Available at: [Link]

-

Isolation and Synthetic Diversification of Jadomycin 4-Amino-l-phenylalanine. SciSpace. Available at: [Link]

-

Isolation and Synthetic Diversification of Jadomycin 4-Amino-l-phenylalanine. PubMed. Available at: [Link]

-

Structure of jadomycin B. ResearchGate. Available at: [Link]

-

Isolation and characterization of jadomycin L from Streptomyces venezuelae ISP5230 for solid tumor efficacy studies*. DalSpace. Available at: [Link]

-

Pyrrolostatin, a novel lipid peroxidation inhibitor from Streptomyces chrestomyceticus. Taxonomy, fermentation, isolation, structure elucidation and biological properties. PubMed. Available at: [Link]

-

Pyrrolostatin. Wikipedia. Available at: [Link]

-

A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems. PubMed. Available at: [Link]

-

Natural products containing 3-pyrroline-2-one subunit. ResearchGate. Available at: [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. Available at: [Link]

-

Synthesis and biological activity of pyrrole analogues of combretastatin A-4. PubMed. Available at: [Link]

-

Synthesis and biological activity of pyrrole analogues of Combretastatin A-4. ResearchGate. Available at: [Link]

-

(R)-3-Hydroxypyrrolidin-2-one. PubChem. Available at: [Link]

-

Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids. PubMed Central (PMC). Available at: [Link]

-

Conditions for the production of jadomycin B by Streptomyces venezuelae ISP5230: Effects of heat shock, ethanol treatment and phage infection. Journal of Industrial Microbiology and Biotechnology. Available at: [Link]

-

SHOCK INDUCED JADOMYCIN PRODUCTION FROM STREPTOMYCES VENEZUELAE ISP5230 VS1099. DalSpace. Available at: [Link]

-

Structure Elucidation of Antibiotics by NMR Spectroscopy. Springer Nature Experiments. Available at: [Link]

-

Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines. PubMed. Available at: [Link]

-

Biosynthesis of the Enterotoxic Pyrrolobenzodiazepine Natural Product Tilivalline. PubMed. Available at: [Link]

-

Tryprostatin A. PubChem. Available at: [Link]

-

(R)-3-Hydroxypyrrolidin-2-one. LookChem. Available at: [Link]

-

Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. ResearchGate. Available at: [Link]

-

Antiprotozoal and Antitumor Activity of Natural Polycyclic Endoperoxides: Origin, Structures and Biological Activity. MDPI. Available at: [Link]

-

2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. ResearchGate. Available at: [Link]

-

2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Royal Society of Chemistry. Available at: [Link]

-

Pyrrolo[4][16]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds. PubMed. Available at: [Link]

Sources

- 1. A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-3-Hydroxypyrrolidin-2-one | C4H7NO2 | CID 641547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Jadomycin - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antimicrobial Activities of Jadomycin B and Structurally Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 9. Jadomycins: A potential chemotherapy for multi‐drug resistant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 13. academic.oup.com [academic.oup.com]

- 14. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pyrrolostatin, a novel lipid peroxidation inhibitor from Streptomyces chrestomyceticus. Taxonomy, fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantioselective Synthesis of 3-Hydroxy Substituted Lactams

A Senior Application Scientist's Perspective on Core Strategies and Methodologies for Researchers and Drug Development Professionals.

The architectural elegance of 3-hydroxy substituted lactams, particularly their defined stereochemistry, positions them as privileged scaffolds in medicinal chemistry and as versatile chiral building blocks in organic synthesis. Their prevalence in the core structures of numerous therapeutic agents, including the iconic anti-cancer drug paclitaxel and the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, underscores the critical need for efficient and highly selective synthetic routes to access these enantiopure compounds. This guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of 3-hydroxy substituted lactams, delving into the mechanistic underpinnings, practical considerations, and field-proven protocols.

Strategic Pillars of Enantioselective Synthesis

The synthesis of enantiomerically pure 3-hydroxy lactams hinges on the ability to control the stereochemistry at the C3 position. The primary approaches to achieve this can be broadly categorized into three main strategies: the resolution of racemic mixtures, the asymmetric reduction of a prochiral ketone, and substrate-controlled diastereoselective reactions. Each of these strategies offers distinct advantages and is suited to different synthetic contexts.

The Power of Resolution: Enzymatic and Dynamic Kinetic Approaches

Kinetic resolution is a powerful tool for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymatic kinetic resolution (EKR) has emerged as a highly practical and scalable method for accessing enantiopure 3-hydroxy lactams, particularly due to the high selectivity and mild operating conditions of enzymes. Lipases are the most commonly employed enzymes for this purpose, catalyzing the enantioselective acylation or deacylation of a racemic mixture of 3-hydroxy lactams or their corresponding esters.

A seminal example is the resolution of racemic cis-3-acetoxy-β-lactams. In this process, a lipase selectively hydrolyzes one enantiomer of the acetate, leaving the other enantiomer unreacted. This results in the formation of an enantiopure 3-hydroxy-β-lactam and the corresponding enantiopure 3-acetoxy-β-lactam, which can then be separated.[1] The choice of enzyme is crucial for achieving high enantioselectivity. For instance, lipases such as Amano PS-C and PS-D have demonstrated excellent performance in the resolution of various 3-acetoxy-2-pyrrolidinones and 3-acetoxy-2-piperidinones.[2]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Acetoxy-1-benzyl-2-pyrrolidinone [2]

-

Substrate Preparation: Racemic 3-acetoxy-1-benzyl-2-pyrrolidinone is prepared from 3-bromo-1-benzyl-2-pyrrolidinone by treatment with sodium acetate in a suitable solvent like DMF.

-

Enzymatic Hydrolysis: To a solution of the racemic acetate in a phosphate buffer (pH 7.0) containing a small amount of an organic co-solvent (e.g., acetone) to aid solubility, Amano PS-C lipase is added.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30 °C) and monitored by chiral HPLC to track the conversion and enantiomeric excess (e.e.) of both the product alcohol and the remaining acetate.

-

Work-up and Separation: Once approximately 50% conversion is reached, the enzyme is filtered off. The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are dried and concentrated. The resulting mixture of the (R)-alcohol and (S)-acetate can be separated by column chromatography.

-

Hydrolysis of Acetate (Optional): The separated (S)-acetate can be hydrolyzed (e.g., using potassium carbonate in methanol) to afford the (S)-3-hydroxy-1-benzyl-2-pyrrolidinone.

While EKR is effective, its maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the kinetic resolution with an in situ racemization of the slower-reacting enantiomer.[3] This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving yields approaching 100%.

A notable application of DKR is the asymmetric hydrogenation of α-keto-β-lactams.[4][5] In this process, a chiral ruthenium or nickel catalyst facilitates the enantioselective reduction of the ketone. Concurrently, a racemization catalyst or the reaction conditions promote the rapid interconversion of the enantiomers of the starting α-keto-β-lactam, ensuring that the substrate for the asymmetric reduction is continuously supplied. The success of a DKR process hinges on the careful selection of catalysts and conditions to ensure that the rate of racemization is faster than or comparable to the rate of the kinetic resolution.

Conceptual Workflow for Dynamic Kinetic Resolution

Caption: Dynamic Kinetic Resolution (DKR) Workflow.

Asymmetric Reduction of Prochiral Ketones

The direct asymmetric reduction of a prochiral 3-keto lactam is a highly atom-economical approach to chiral 3-hydroxy lactams. This strategy relies on a chiral reducing agent or a catalyst to deliver a hydride to one of the two enantiotopic faces of the carbonyl group.

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols, often with exceptional enantioselectivity. The synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib, is a prime example of the industrial application of this technology.[6] In this process, a KRED, often co-expressed with a glucose dehydrogenase (GDH) for cofactor (NADPH) regeneration, reduces N-Boc-3-piperidone to the desired (S)-alcohol with high conversion and optical purity.[6]

Experimental Protocol: Ketoreductase-Mediated Asymmetric Reduction of N-Boc-3-piperidone [6]

-